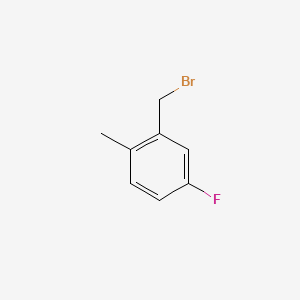

5-Fluoro-2-methylbenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIYGEORZARQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379125 | |

| Record name | 5-Fluoro-2-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-71-7 | |

| Record name | 2-(Bromomethyl)-4-fluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methylbenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Fluoro-2-methylbenzyl bromide (CAS: 261951-71-7): Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth examination of 5-Fluoro-2-methylbenzyl bromide, a critical reagent in modern synthetic chemistry. Identified by its CAS number 261951-71-7, this compound serves as a versatile building block, particularly valued in the fields of pharmaceutical and agrochemical development.[1][2] Its structure, which combines a reactive benzylic bromide with a strategically placed fluorine atom, allows for the synthesis of complex molecules with potentially enhanced biological activities.[1]

The judicious incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to modulate key properties such as metabolic stability, membrane permeability, and binding affinity.[3] As such, reagents like this compound are indispensable tools for researchers and drug development professionals aiming to innovate at the molecular level. This document details its physicochemical properties, provides a validated synthetic workflow, explores its core reactivity, presents a practical experimental protocol, and outlines essential safety and handling procedures.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 261951-71-7 | [1][4][5][6] |

| Molecular Formula | C₈H₈BrF | [1][4][6][7] |

| Molecular Weight | 203.05 g/mol | [1][2][4][7] |

| Appearance | Colorless to light yellow/orange liquid | [1][2][7] |

| Boiling Point | 86 °C @ 3 mmHg | [1][2][4] |

| Density | ~1.47 g/cm³ | [1][2] |

| Refractive Index (n20/D) | ~1.55 | [1][2][4] |

| Purity | Typically ≥97% (GC) | [1][4] |

| Synonyms | α-Bromo-4-fluoro-o-xylene, 2-(Bromomethyl)-4-fluoro-1-methylbenzene | [1][4][6][7] |

Synthesis and Mechanistic Rationale

The most reliable and common method for synthesizing benzyl bromides is through the free-radical bromination of the corresponding toluene derivative. In this case, this compound is synthesized from 4-fluoro-2-methyltoluene.

Causality of Method Selection: This pathway is favored due to its selectivity. The benzylic protons are significantly weaker than aromatic or other alkyl protons, making the benzylic position the most susceptible to hydrogen abstraction by a radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes undesired side reactions like aromatic bromination. A radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, is required to start the chain reaction.

Caption: Synthesis workflow for this compound.

Core Reactivity: Nucleophilic Substitution

The utility of this compound in synthetic chemistry stems from its nature as a potent electrophile.[1] The carbon atom of the bromomethyl group (-CH₂Br) is electron-deficient due to the electronegativity of the adjacent bromine atom, making it an excellent target for nucleophiles. Bromide is an effective leaving group, facilitating nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.

This reactivity is harnessed to form new carbon-heteroatom bonds (C-N, C-O, C-S), which is a cornerstone of pharmaceutical synthesis.[2] For instance, reacting it with amines, alcohols, or thiols allows for the direct attachment of the 5-fluoro-2-methylbenzyl moiety to a molecule of interest. This modification can be used to explore structure-activity relationships (SAR) in drug discovery programs.[2]

Caption: Generalized Sₙ2 reaction of this compound.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a self-validating system for the N-alkylation of a generic primary amine (R-NH₂) using this compound.

Objective: To synthesize N-(5-fluoro-2-methylbenzyl)-amine.

Materials:

-

Primary Amine (R-NH₂) (1.0 eq)

-

This compound (1.05 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the primary amine (1.0 eq) and anhydrous acetonitrile. Add the base (K₂CO₃ or DIPEA, 2.0 eq).

-

Expertise Note: Anhydrous solvent is critical to prevent hydrolysis of the benzyl bromide. An inert atmosphere prevents potential side reactions. K₂CO₃ is an inexpensive and effective base for this transformation; DIPEA is a non-nucleophilic organic base suitable for substrates with base-sensitivity.

-

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add this compound (1.05 eq) dropwise via syringe over 5-10 minutes.

-

Expertise Note: A slight excess of the benzyl bromide ensures full consumption of the potentially more valuable amine. Dropwise addition at 0 °C is a precaution to control the reaction exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Trustworthiness Note: A self-validating protocol requires confirmation of reaction completion. Use a suitable eluent system (e.g., 20% EtOAc in Hexanes). The product spot should appear, and the starting amine spot should diminish. The benzyl bromide can also be visualized under UV light.

-

-

Work-up: Once the reaction is complete, filter off the solid base (if K₂CO₃ was used). Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate.

-

Extraction: Transfer the organic solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acid impurities) and brine (to aid in phase separation).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue using flash column chromatography on silica gel with a suitable solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes) to afford the pure N-(5-fluoro-2-methylbenzyl)-amine.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized product is a non-negotiable step. The primary techniques for this validation are NMR spectroscopy and Mass Spectrometry.[8]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show a characteristic singlet for the new benzylic protons (Ar-CH₂ -N) typically appearing between 3.5 and 4.5 ppm. The signals for the methyl group (a singlet around 2.3 ppm) and the aromatic protons (a complex multiplet pattern due to fluorine coupling) should also be present.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺ in ESI-MS) that corresponds to the calculated molecular weight of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of the aromatic ring (C=C stretches at ~1500-1600 cm⁻¹) and C-H bonds, and importantly, the disappearance of the primary N-H stretches (if R-NH₂ was the starting material) around 3300-3400 cm⁻¹.

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

| Hazard Category | Description and Precautionary Measures | References |

| Corrosion/Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [9] |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [9] |

| Personal Protective Equipment (PPE) | Always wear protective gloves (impermeable, e.g., nitrile), safety glasses or goggles, and a lab coat. Handle only in a well-ventilated chemical fume hood. | [9][10] |

| Storage | Store in a cool, well-ventilated area in a tightly closed container. It may be light-sensitive. | [9] |

| First Aid | In case of skin contact, drench with water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure. | [9][10] |

| Fire Hazards | In case of fire, toxic fumes of carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF) are emitted. Use carbon dioxide, dry chemical powder, or foam for extinguishing. | [9][11] |

Conclusion

This compound (CAS: 261951-71-7) is a high-value synthetic intermediate whose strategic importance is well-established in research and development.[1] Its predictable reactivity as an alkylating agent, combined with the beneficial properties imparted by its fluorine substituent, makes it a powerful tool for medicinal, agricultural, and materials chemists.[1][2][3] Adherence to rigorous synthetic protocols and safety procedures, as outlined in this guide, will enable researchers to effectively and safely leverage this compound to advance their scientific objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. This compound | 261951-71-7 [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. youtube.com [youtube.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.es [fishersci.es]

5-Fluoro-2-methylbenzyl bromide properties

An In-depth Technical Guide to 5-Fluoro-2-methylbenzyl bromide for Advanced Chemical Synthesis

Executive Summary

This compound (CAS No. 261951-71-7) is a fluorinated aromatic compound that has emerged as a critical building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a reactive benzylic bromide and a strategically placed fluorine atom, makes it an invaluable intermediate for introducing the 5-fluoro-2-methylbenzyl moiety into target molecules. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis, reactivity, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries.[1][2]

Core Physicochemical & Spectroscopic Properties

This compound is typically a colorless to light yellow or orange liquid under standard conditions.[1][3] The presence of both fluorine and bromine atoms imparts specific physical and chemical characteristics that are crucial for its application in synthesis. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 261951-71-7 | [1][4][5][6] |

| Molecular Formula | C₈H₈BrF | [1][3][4] |

| Molecular Weight | 203.05 g/mol | [1][2][3][4] |

| Appearance | Colorless to light orange/yellow/green clear liquid | [1][3] |

| Boiling Point | 86 °C at 3 mmHg | [1][4] |

| Density | ~1.47 g/mL | [1] |

| Refractive Index (n20/D) | ~1.55 | [1][2] |

| Purity | ≥ 97% (GC) | [1] |

| Synonyms | α-Bromo-4-fluoro-o-xylene, 2-(Bromomethyl)-4-fluoro-1-methylbenzene | [1][3][4][6] |

Spectroscopic analysis is fundamental for confirming the identity and purity of the reagent. While specific spectra are proprietary to manufacturers, the expected proton NMR (¹H NMR) spectrum would show characteristic signals for the aromatic protons, a singlet for the methyl (CH₃) group, and a singlet for the benzylic methylene (CH₂Br) protons.

Synthesis and Mechanism

The standard industrial and laboratory synthesis of this compound involves the free-radical bromination of the corresponding toluene precursor, 4-fluoro-2-methyltoluene. This reaction is a cornerstone of halogenation chemistry.

Synthetic Pathway

The most common method employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is typically initiated by heat or UV light.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Free-Radical Halogenation

The expertise in handling this synthesis lies in understanding and controlling the free-radical chain reaction mechanism, which consists of three key stages:

-

Initiation: The initiator (e.g., AIBN) decomposes under heat or light to form free radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or formed in situ) to generate a bromine radical (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the methyl group of 4-fluoro-2-methyltoluene. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized.

-

The benzylic radical reacts with a molecule of NBS (or Br₂) to form the final product, this compound, and regenerates a bromine radical, which continues the chain.

-

-

Termination: The reaction ceases when two radicals combine in various ways (e.g., Br• + Br• → Br₂).

Controlling the reaction temperature and initiator concentration is critical to prevent side reactions, such as di-bromination or aromatic bromination.

Chemical Reactivity and Applications

The primary utility of this compound stems from its high reactivity as an alkylating agent.[2] The carbon-bromine bond at the benzylic position is susceptible to nucleophilic attack, making it an excellent electrophile for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Nucleophilic Substitution Reactions

This reagent readily participates in Sɴ2 reactions with a wide range of nucleophiles. Its value lies in its ability to introduce the 5-fluoro-2-methylbenzyl group, a key pharmacophore in many developmental drugs.

Caption: Generalized Sɴ2 reaction pathway for this compound.

Key Application Areas

-

Pharmaceutical Development: This is the most significant area of application. The compound serves as a key intermediate in synthesizing complex molecules with potential therapeutic properties, including anti-inflammatory or anticancer agents.[1][2] The fluorinated benzyl moiety can enhance drug efficacy and selectivity.[1]

-

Agrochemical Synthesis: It is used to create more effective and targeted pesticides and herbicides.[1][2] The specific substitution pattern can be tailored to interact with biological targets in pests while minimizing environmental impact.[1]

-

Material Science: The reagent is employed in the formulation of advanced polymers and coatings, where the fluorine substitution can confer improved chemical resistance, thermal stability, and durability.[1]

Experimental Protocol: N-Alkylation of Aniline

This protocol provides a self-validating, step-by-step methodology for a typical nucleophilic substitution reaction using this compound.

Objective: To synthesize N-(5-fluoro-2-methylbenzyl)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) (anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Addition: To the flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.

-

Nucleophile Addition: Add aniline (1.1 eq) to the stirring suspension. The slight excess ensures the complete consumption of the benzyl bromide.

-

Electrophile Addition: Add this compound (1.0 eq) dropwise to the mixture at room temperature. The dropwise addition helps control any initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl bromide spot.

-

Workup:

-

Cool the reaction to room temperature.

-

Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

If necessary, purify the product further using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(5-fluoro-2-methylbenzyl)aniline.

-

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Causality: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial as benzyl bromides can hydrolyze in the presence of water.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][9]

-

Handling: Do not get in eyes, on skin, or on clothing.[9] Avoid breathing mist, vapors, or spray.[9][10] Handle under an inert atmosphere if possible to prevent degradation from moisture.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9][11] It is often recommended to store at room temperature or under refrigeration (2-8 °C).[1][11]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[7] Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[7][8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[4][7][8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | 261951-71-7 [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.es [fishersci.es]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylbenzyl Bromide

This guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-methylbenzyl bromide, a critical building block in modern medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document delves into the core chemical principles, provides a field-proven experimental protocol, and emphasizes the safety and mechanistic considerations necessary for successful and reproducible synthesis.

Strategic Importance of this compound

This compound is a highly valued benzyl halide intermediate. Its utility stems from the unique electronic properties conferred by the fluorine atom and the specific substitution pattern on the aromatic ring. This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Its role as a reactive intermediate makes it a cornerstone for researchers aiming to construct elaborate molecular architectures.[1]

Core Synthesis Principle: Free-Radical Benzylic Bromination

The most efficient and widely adopted method for synthesizing this compound is through the free-radical bromination of its precursor, 5-fluoro-2-methyltoluene. This reaction selectively targets the benzylic position—the carbon atom directly attached to the aromatic ring.

Causality of Benzylic Reactivity

The enhanced reactivity of the benzylic C-H bonds is a direct consequence of the resonance stabilization of the resulting benzylic radical intermediate.[3] Upon abstraction of a hydrogen atom from the methyl group, the unpaired electron on the benzylic carbon can be delocalized into the π-system of the benzene ring. This delocalization distributes the radical character over multiple atoms, significantly lowering the energy of the intermediate and, consequently, the activation energy required to break the C-H bond.[3][4] The bond dissociation energy (BDE) of a benzylic C-H bond is approximately 88 kcal/mol, which is considerably weaker than typical primary alkyl C-H bonds (around 101 kcal/mol), making it the preferential site for radical attack.[4]

The Reagent of Choice: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used for radical bromination, N-Bromosuccinimide (NBS) is vastly superior for this transformation.[5][6] The primary advantage of NBS is that it serves as a source for a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[3] This is crucial because high concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic aromatic substitution on the electron-rich ring. NBS, when used in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, reacts with trace amounts of HBr generated during the reaction to slowly produce Br₂.[3][7] This ensures that the radical pathway is favored.

Reaction Mechanism: A Step-by-Step Analysis

The Wohl-Ziegler reaction, the bromination of an allylic or benzylic C-H bond using NBS, proceeds via a classic free-radical chain mechanism.[8]

Caption: Free-radical chain mechanism for benzylic bromination.

-

Initiation: The reaction is initiated by the formation of a small number of bromine radicals (Br•). This can be achieved by the homolytic cleavage of the Br-Br bond using UV light (hν) or heat (Δ), or more commonly, by adding a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.

-

Propagation (A Two-Step Cycle):

-

Step 1: A bromine radical abstracts a hydrogen atom from the weakly-bound benzylic position of 5-fluoro-2-methyltoluene. This forms the resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).[4]

-

Step 2: The newly formed benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr). This step forms the desired product, this compound, and regenerates a bromine radical, which can then propagate the chain by reacting with another molecule of the starting material.[4][5]

-

-

Termination: The chain reaction concludes when two radical species combine. This is a rare event compared to propagation but becomes more frequent as the concentration of reactants decreases.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Adherence to these steps is critical for achieving a high yield and purity.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 5-Fluoro-2-methyltoluene | C₈H₉F | 124.15 | 1.0 | (e.g., 10.0 g, 80.5 mmol) |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | (e.g., 14.9 g, 84.5 mmol) |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 | (e.g., 264 mg, 1.61 mmol) |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | (e.g., 200 mL) |

Note on Solvent: While carbon tetrachloride is traditionally used, its toxicity and environmental impact are significant. Supercritical CO₂ has been shown to be an effective and environmentally benign alternative.[9] Other non-polar solvents like cyclohexane can also be used.

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

-

Charging the Flask: To the flask, add 5-fluoro-2-methyltoluene and the solvent (e.g., CCl₄). Begin stirring. Add the radical initiator (AIBN).

-

Addition of NBS: Carefully add the N-Bromosuccinimide to the flask. Caution: NBS is a lachrymator and should be handled with care.[10][11]

-

Reaction Initiation: Heat the mixture to a gentle reflux. Irradiate the flask with a 100-250 watt lamp to facilitate radical initiation.[12] The reaction is typically complete in 1-3 hours.

-

Monitoring Progress: The reaction can be monitored visually. As NBS (denser than CCl₄) is consumed, the byproduct succinimide (less dense) is formed and will float to the surface.

-

Work-up - Cooling & Filtration: Once the reaction is complete (all solid is floating), cool the flask to room temperature and then in an ice bath for 15-20 minutes to fully precipitate the succinimide. Filter the mixture via vacuum filtration, washing the collected solid with a small amount of cold solvent.

-

Work-up - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[12] This removes any remaining acidic impurities.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. This compound has a reported boiling point of 86°C at 3 mmHg.[13]

Mandatory Safety Protocols

Trustworthiness in experimental science begins with safety. All operations must be conducted in a well-ventilated chemical fume hood.

-

N-Bromosuccinimide (NBS): NBS is corrosive and can cause severe skin burns and eye damage.[11][14][15] It is also harmful if swallowed.[11] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust.

-

Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic. Handle with extreme care and use appropriate engineering controls.

-

Product: The product, this compound, is a lachrymator and should be handled with the same level of precaution as other benzyl bromides.

Conclusion

The synthesis of this compound via free-radical bromination with NBS is a robust and reliable method. By understanding the underlying mechanistic principles of benzylic reactivity and adhering to a meticulous and safety-conscious experimental protocol, researchers can confidently produce this valuable intermediate for applications in drug discovery and advanced materials development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. lobachemie.com [lobachemie.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound | 261951-71-7 [sigmaaldrich.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.dk [fishersci.dk]

5-Fluoro-2-methylbenzyl bromide reactivity

An In-Depth Technical Guide to the Reactivity of 5-Fluoro-2-methylbenzyl bromide

Abstract

This compound is a key fluorinated building block whose utility in modern organic synthesis is defined by the high reactivity of its benzylic bromide. This guide provides an in-depth exploration of its synthesis, core reactivity patterns, and practical applications, with a focus on the causal factors behind its synthetic versatility. We will dissect its participation in nucleophilic substitutions, organometallic preparations, and palladium-catalyzed cross-coupling reactions. Each section is grounded in mechanistic principles and supplemented with field-proven experimental protocols, data summaries, and safety directives to empower researchers in leveraging this valuable reagent for the synthesis of complex molecules in pharmaceutical, agrochemical, and materials science contexts.

Introduction: The Strategic Importance of a Fluorinated Benzyl Halide

In the landscape of medicinal chemistry and drug discovery, the incorporation of fluorine is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine can influence metabolic stability, membrane permeability, and binding affinity, making fluorinated building blocks highly sought after.[1][2] this compound (FMBB) emerges as a particularly valuable reagent, combining the strategic benefits of a fluorine substituent with the versatile reactivity of a benzyl bromide.[3][4]

The reactivity of FMBB is dominated by the benzylic carbon-bromine bond. Benzylic halides are significantly more reactive than their simple alkyl halide counterparts.[5][6] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize either a developing positive charge in a carbocation intermediate (SN1 pathway) or the transition state (SN2 pathway) through resonance.[6][7] This intrinsic reactivity makes FMBB an excellent electrophile for a wide array of bond-forming reactions. This guide will explore the synthesis of FMBB and its subsequent transformations, providing the technical insights necessary for its effective application.

Synthesis via Regioselective Benzylic Bromination

The most common and direct route to this compound is through the free-radical bromination of the corresponding toluene derivative, 4-fluoro-o-xylene. This reaction, often a variant of the Wohl-Ziegler reaction, selectively targets the benzylic C-H bond, which is significantly weaker (bond dissociation energy ~90 kcal/mol) than other alkyl or aromatic C-H bonds.[8]

Mechanism: The reaction proceeds via a classic free-radical chain mechanism initiated by light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low, steady concentration of molecular bromine (Br₂), which minimizes side reactions like electrophilic aromatic substitution on the electron-rich ring.[9][10][11]

Core Causality: The selectivity for the benzylic position is a direct consequence of the stability of the resulting benzylic radical. The unpaired electron on the benzylic carbon is delocalized into the π-system of the aromatic ring, creating a resonance-stabilized intermediate that forms much more readily than a primary alkyl radical.[8][11]

Caption: Free-radical mechanism for benzylic bromination using NBS.

Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-o-xylene (1.0 eq.), N-Bromosuccinimide (NBS, 1.05 eq.), and a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq.).

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and irradiate with a UV lamp or a standard incandescent light bulb. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[3]

Core Reactivity: The Benzylic Electrophile

The synthetic utility of FMBB is centered on its function as a potent benzylic electrophile. The carbon atom bonded to the bromine is susceptible to attack by a wide range of nucleophiles. This reactivity is governed by two primary pathways: SN1 and SN2.

-

SN2 (Bimolecular Nucleophilic Substitution): As a primary benzylic halide, FMBB is an excellent substrate for SN2 reactions. A nucleophile directly attacks the electrophilic carbon, displacing the bromide leaving group in a single, concerted step. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, acetonitrile).[7]

-

SN1 (Unimolecular Nucleophilic Substitution): While less common for primary halides, the SN1 pathway is accessible due to the high stability of the intermediate 5-fluoro-2-methylbenzyl carbocation. This cation is resonance-stabilized by the adjacent aromatic ring. This pathway is favored in polar protic solvents (e.g., water, ethanol) and with weaker nucleophiles.[5][7]

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. High reactivity of allyl and benzyl halides. Allyl and benzyl halides are.. [askfilo.com]

- 6. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Fluoro-2-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylbenzyl bromide, a halogenated aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive benzylic bromide and a strategically positioned fluorine atom, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic protocols, and its diverse applications, particularly within the realm of drug discovery and materials science. The causality behind experimental choices, self-validating protocols, and authoritative references are interwoven to present a holistic and actionable resource for researchers at the forefront of chemical innovation.

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a versatile reagent for introducing the 5-fluoro-2-methylbenzyl moiety into a wide array of substrates. The presence of the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, making it an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility extends to the development of novel compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.[1] This guide will delve into the core attributes of this compound, providing the technical insights necessary for its effective and safe utilization in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. This compound is a liquid at room temperature, typically appearing as a colorless to light yellow or orange substance.[2][3]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrF | [2] |

| Molecular Weight | 203.05 g/mol | [1][2][4] |

| CAS Number | 261951-71-7 | [2] |

| Appearance | Light orange to yellow to green clear liquid | [2] |

| Boiling Point | 86 °C at 3 mmHg | [2] |

| Density | 1.47 g/mL | [2] |

| Refractive Index (n20/D) | 1.547-1.551 | [1] |

| Purity (GC) | ≥ 97% | [2] |

| InChI Key | DRIYGEORZARQGO-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C=C(C=C1)F)CBr | [5] |

Analytical Characterization:

Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:

-

Gas Chromatography (GC): To assess purity.[1]

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.[1]

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the structure and confirm the arrangement of protons.[1]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound typically involves the radical bromination of 5-fluoro-2-methyltoluene (4-fluoro-o-xylene). This reaction is a cornerstone of organic synthesis, relying on the selective halogenation of the benzylic position.

Synthetic Pathway

The most common laboratory-scale synthesis involves the free-radical bromination of 4-fluoro-o-xylene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and often under photochemical conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-fluoro-o-xylene (1 equivalent) in a suitable dry solvent like carbon tetrachloride.[6]

-

Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Bromination: Heat the mixture to reflux and add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the solvent dropwise. Irradiate the mixture with a light source (e.g., a 500-watt photolamp) to facilitate the reaction.[6] The rate of addition should be controlled to maintain a nearly colorless reflux.[6]

-

Monitoring: The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 30 minutes to 2 hours.[6]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with ice-cold water, followed by an ice-cold aqueous sodium bicarbonate solution, and then again with ice-cold water to remove any remaining acids and unreacted reagents.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

-

-

Purification:

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its ability to act as a potent electrophile in nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications.

Role as an Alkylating Agent

The primary application of this compound is as an alkylating agent. It readily reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 5-fluoro-2-methylbenzyl group. This is particularly valuable in the pharmaceutical industry for modifying molecular structures to enhance biological activity.[1][7]

Caption: General schematic of an alkylation reaction.

Synthesis of Bioactive Molecules

The strategic placement of the fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine's high electronegativity can alter the acidity of nearby protons and influence metabolic pathways, often leading to increased bioavailability and stability. For this reason, this compound is a valuable intermediate in the synthesis of fluorinated compounds for drug discovery programs.[2][8]

Material Science Applications

Beyond pharmaceuticals, this compound is also utilized in material science.[2] The incorporation of the fluorinated benzyl moiety can impart desirable properties to polymers and other materials, such as enhanced thermal stability and chemical resistance.[7]

Safe Handling and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

Causes severe skin burns and eye damage.[9]

-

May cause respiratory irritation.

-

Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

It is classified as a lachrymator, a substance that irritates the eyes and causes tears.[9]

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [11] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing mist, vapors, or spray. | [11] |

| Storage | Store in a cool, well-ventilated area in a tightly closed container. It is light-sensitive and should be stored accordingly. Recommended storage temperature is 2-8 °C. | [10] |

| First Aid (Skin Contact) | Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek immediate medical attention. | [10][11] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [11] |

| Fire Fighting | Use carbon dioxide, dry chemical powder, or foam. In a fire, it may emit toxic fumes of carbon oxides, hydrogen bromide, and hydrogen fluoride. | [10] |

Conclusion

This compound is a versatile and valuable reagent in the fields of organic synthesis, medicinal chemistry, and material science. Its unique combination of a reactive benzylic bromide and a fluorine substituent provides a powerful tool for the construction of complex and novel molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development endeavors. The continued exploration of its applications is expected to contribute to advancements in various scientific disciplines.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Whitepaper: The Strategic Utility of 5-Fluoro-2-methylbenzyl bromide in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluoro-2-methylbenzyl bromide has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique structural combination—a reactive benzylic bromide for nucleophilic substitution and a strategically placed fluorine atom for modulating molecular properties—makes it an invaluable synthon for drug discovery and material science. This guide provides an in-depth analysis of its structure, synthesis, reactivity, and applications, complete with field-proven experimental protocols and safety guidelines grounded in authoritative data.

Introduction to a Key Synthetic Intermediate

In the landscape of pharmaceutical and agrochemical development, the precise installation of specific chemical motifs is paramount. This compound (CAS No. 261951-71-7) is a versatile reagent that serves this exact purpose.[1][2][3] It belongs to the class of benzyl bromides, which are well-established as potent electrophiles for alkylating a wide range of nucleophiles.

The true value of this molecule, however, lies in its dual functionality. The bromomethyl group provides a reliable handle for covalent bond formation, while the fluorine substituent offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of a target molecule. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity by engaging in favorable electrostatic interactions. This guide will deconstruct the core attributes of this compound, offering both foundational knowledge and practical, actionable protocols for its use.

Molecular Structure and Physicochemical Profile

Chemical Structure and Nomenclature

The structure consists of a toluene core, substituted with a fluorine atom at the 5-position and a bromomethyl group at the 2-position. This specific arrangement dictates its reactivity and utility.

-

Systematic IUPAC Name: 2-(bromomethyl)-4-fluoro-1-methylbenzene[4]

-

Common Synonyms: α-Bromo-4-fluoro-o-xylene, 2-Methyl-5-fluorobenzyl bromide[1][5]

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the reagent, compiled from various suppliers and databases. This data is essential for reaction planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 261951-71-7 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrF | [1][2][4][6] |

| Molecular Weight | 203.05 g/mol | [1][2][4][6] |

| Appearance | Colorless to light orange/yellow liquid | [1][6] |

| Boiling Point | 86 °C @ 3 mmHg | [1][3][4] |

| Density | ~1.47 g/mL | [1][2] |

| Refractive Index (n20/D) | ~1.55 | [1][2][4] |

| Purity | ≥97% (GC) | [1][3][4] |

Spectroscopic Profile

While actual spectra should be run for each batch, the expected ¹H NMR spectrum provides a reliable method for structural confirmation:

-

Aromatic Protons (3H): Complex multiplets expected between δ 6.8-7.2 ppm. The coupling patterns will be influenced by both the adjacent protons and the fluorine atom.

-

Benzylic Protons (2H): A sharp singlet around δ 4.5 ppm. This is the characteristic peak for the -CH₂Br group and is highly deshielded by the adjacent bromine and aromatic ring.

-

Methyl Protons (3H): A singlet around δ 2.3 ppm, corresponding to the aryl-CH₃ group.

Synthesis and Mechanistic Considerations

Common Synthetic Route: Free-Radical Bromination

The most direct and industrially scalable synthesis involves the free-radical bromination of the benzylic methyl group of 5-fluoro-2-methyltoluene. This reaction proceeds via a well-understood chain mechanism.

-

Initiation: A radical initiator (e.g., AIBN or UV light) homolytically cleaves molecular bromine (Br₂) into two bromine radicals (2 Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the most reactive C-H bond—the benzylic methyl group—to form HBr and a stable benzylic radical. This radical then reacts with another molecule of Br₂ to form the desired product and a new bromine radical, continuing the chain.

-

Termination: The reaction ceases when radicals combine.

The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is critical to prevent competing ionic side reactions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for benzylic bromination.[7] Extreme caution is required when handling bromine.

-

Setup: Charge a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel with 5-fluoro-2-methyltoluene (1.0 eq) dissolved in dry carbon tetrachloride (5 volumes).

-

Initiation: Heat the mixture to reflux (~77 °C). Irradiate the flask with a 250-watt photolamp to initiate the reaction.

-

Bromine Addition: Add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise via the dropping funnel. The rate of addition should be controlled such that the red-brown color of bromine dissipates before the next drop is added, indicating its consumption.

-

Reaction Monitoring: Continue the reaction under reflux and irradiation for 1-2 hours or until GC analysis shows complete consumption of the starting material. The evolution of HBr gas will be apparent.

-

Quenching & Workup: Cool the reaction mixture to room temperature. Carefully wash the organic solution with ice-cold water, followed by a saturated sodium bicarbonate solution (to neutralize HBr), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (b.p. 86 °C/3 mmHg) to yield pure this compound as a clear liquid.

Reactivity and Strategic Applications

The Benzyl Bromide Moiety: An Electrophilic Workhorse

The C-Br bond at the benzylic position is the molecule's reactive center. It is an excellent leaving group, and the carbon atom is highly electrophilic. This makes the compound an ideal substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.[1][2] A wide variety of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the bromide to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is the foundation of its utility as a synthetic building block.[1]

Caption: Generalized Sₙ2 reaction pathway.

Key Applications in Drug Discovery and Beyond

The compound is widely used as an intermediate in the synthesis of high-value molecules across several industries:

-

Pharmaceutical Development: It is a crucial building block for creating novel compounds with potential therapeutic properties, such as anti-inflammatory or anticancer agents.[2] The 5-fluoro-2-methylphenyl motif is present in various developmental drug candidates.

-

Agrochemical Synthesis: It can be used to synthesize more effective and targeted pesticides and herbicides.[1][2]

-

Material Science: The reagent contributes to the formulation of advanced polymers and coatings where fluorine substitution imparts desirable properties like chemical resistance and thermal stability.[1]

Experimental Protocol: A Representative N-Alkylation Reaction

This protocol illustrates a typical Sₙ2 reaction using this compound.

-

Setup: To a solution of a primary or secondary amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (1.5 eq).

-

Reagent Addition: Add this compound (1.05 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish) for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[8][9]

-

Hazards: Causes severe skin and eye irritation or burns.[10][11] It is harmful if inhaled, swallowed, or in contact with skin and is a lachrymator (causes tearing).[8][11]

-

Reactivity: Stable under recommended storage conditions but may react with strong oxidizing agents and acids.[8]

| Precautionary Measure | Specification | Reference(s) |

| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood. | [8][9][10] |

| Personal Protective Equipment (PPE) | Wear impermeable gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A face shield is recommended. | [8][10] |

| First Aid (Eyes) | Immediately flush with running water for at least 15 minutes and seek urgent medical attention. | [8][10] |

| First Aid (Skin) | Drench affected skin with running water for at least 10 minutes; remove contaminated clothing and seek medical attention. | [8][10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. It is light-sensitive and some suppliers recommend refrigeration (2-8 °C). | [8][11] |

Conclusion

This compound is more than just a simple alkylating agent; it is a strategic tool for molecular design. Its predictable reactivity, coupled with the beneficial effects of fluorine incorporation, ensures its continued relevance in the synthesis of complex, high-value molecules. For researchers in drug discovery and material science, mastering the use of this reagent provides a direct path to novel structures with enhanced performance and function. Adherence to rigorous safety protocols is essential to harnessing its full synthetic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 261951-71-7 [sigmaaldrich.com]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-methylbenzyl bromide

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 5-Fluoro-2-methylbenzyl bromide (CAS No. 261951-71-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and self-validating approach to laboratory safety.

Section 1: Compound Profile and Hazard Identification

This compound is a versatile building block in organic synthesis, valued for its role in creating complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility stems from the reactive benzyl bromide group, which readily participates in nucleophilic substitution reactions.[1] However, this reactivity is also the source of its significant hazards.

Physicochemical and Identifier Data

A summary of the compound's key properties is essential for anticipating its behavior in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 261951-71-7 | [1][3][4][5] |

| Molecular Formula | C₈H₈BrF | [1][2][5] |

| Molecular Weight | 203.05 g/mol | [1][2][5] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 86 °C @ 3 mmHg | [1][2][3] |

| Density | ~1.47 g/cm³ | [1] |

| Flash Point | 85 °C | [3] |

| Synonyms | α-Bromo-4-fluoro-o-xylene, 2-(bromomethyl)-4-fluoro-1-methylbenzene | [1][5] |

Hazard Analysis and GHS Classification

This compound is classified as hazardous and requires careful handling.[4] The primary hazard, as defined by the Globally Harmonized System (GHS), is Skin Corrosion/Irritation, Category 1B (H314) , which means it causes severe skin burns and eye damage .[6] This is not merely an irritation; it implies the potential for irreversible tissue damage upon contact. Furthermore, many benzyl bromides are potent lachrymators , substances that cause tearing, irritation, and pain upon exposure to vapors.[7]

The causality is clear: the benzylic bromide is an excellent leaving group, making the compound a strong alkylating agent. When it contacts moisture on the skin, in the eyes, or in the respiratory tract, it can alkylate biological macromolecules, leading to rapid cell death and the release of inflammatory mediators. Thermal decomposition, which can occur in a fire, releases highly toxic and irritating gases, including hydrogen bromide and hydrogen fluoride.[6][8]

Caption: Primary hazard targets of this compound.

Section 2: The Hierarchy of Controls: Proactive Safety Measures

A robust safety plan relies on the "hierarchy of controls," a framework that prioritizes the most effective safety measures. For a hazardous chemical like this, engineering controls, administrative protocols, and personal protective equipment (PPE) are all non-negotiable.

Engineering Controls: Your First and Best Defense

Engineering controls are designed to isolate you from the hazard. Their proper use is mandatory.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must occur inside a certified chemical fume hood. This is critical to contain its corrosive and lachrymatory vapors.

-

Safety Infrastructure: An operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[9][10] Verify their functionality before beginning any experiment.

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that dictate how work is performed safely.

-

Designated Areas: Clearly label the specific fume hood or area where this chemical is being used.

-

Standard Operating Procedures (SOPs): Develop and follow a detailed, written SOP for any experiment involving this compound. The SOP should include specifics on quantities, equipment, emergency procedures, and waste disposal.

-

Prior Approval: Due to the severe hazards, it is best practice to require prior approval from a lab manager or principal investigator before using this chemical for the first time.

Section 3: Personal Protective Equipment (PPE) - A Critical Final Barrier

PPE is the last line of defense and must be selected to counter the specific hazards of this compound. Standard lab attire (a simple lab coat and gloves) is insufficient.

PPE Selection Protocol

-

Eye and Face Protection: Wear chemical splash goggles that form a seal around the eyes, in combination with a full-face shield . The goggles protect against splashes, while the face shield provides a secondary barrier for the entire face from both splashes and vapors.

-

Hand Protection: Use impermeable, chemical-resistant gloves .[8] Standard thin nitrile gloves offer minimal protection against corrosive organics. It is strongly recommended to wear a heavier-duty glove (e.g., butyl rubber or Viton®) over a standard nitrile inner glove (double-gloving). This provides robust protection while allowing for the safe removal of the outer glove if contaminated.

-

Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.

-

Respiratory Protection: For routine use within a functioning fume hood, respiratory protection is not typically required. However, a full-face respirator with an organic vapor/acid gas cartridge must be available for emergency situations like a large spill.[11]

Caption: A workflow for selecting and donning appropriate PPE.

Section 4: Proactive Handling and Storage Protocols

Safe handling is a dynamic process that requires constant vigilance.

Step-by-Step Handling Workflow

-

Preparation: Assemble all necessary equipment, reagents, and waste containers inside the designated fume hood before accessing the this compound container.

-

Container Inspection: Before opening, inspect the container for any signs of damage or pressure buildup.

-

Transfer: Use a syringe or cannula for liquid transfers to minimize exposure. If pouring, do so slowly and carefully to avoid splashing.

-

Reaction Setup: Ensure the reaction vessel is securely clamped and equipped with appropriate ventilation (e.g., a bubbler leading to a bleach scrub).

-

Post-Handling: Tightly reseal the source container immediately after use. Decontaminate any surfaces and equipment that may have come into contact with the chemical.

Storage Requirements

Incorrect storage can lead to degradation and dangerous situations.

-

Location: Store in a locked, dedicated corrosives cabinet.[4][7] The storage area must be cool, dry, and well-ventilated.[4]

-

Container: Keep the container tightly closed and upright.[4][11]

-

Segregation: Store this compound away from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.[6][8]

-

Secondary Containment: Always store the bottle inside a chemically resistant secondary container (e.g., a polyethylene tray) to contain any potential leaks.

Section 5: Emergency Response Protocols

Emergency plans must be clear, concise, and practiced. The immediate response in the first few seconds of an incident is critical to mitigating harm.

Exposure Response

Immediate medical attention is required for any exposure.[4][6]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing.[6] Drench the affected skin with running water for at least 15 minutes in a safety shower.[12] Do not scrub or use neutralizing agents. Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve, not mouth-to-mouth).[4][6] Seek immediate medical attention. |

| Ingestion | DO NOT induce vomiting. [4][6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. Ingestion can cause severe damage and perforation of the esophagus and stomach.[6] |

Spill Management

The response to a spill is dictated by its size and location.

Caption: Decision tree for responding to a chemical spill.

Section 6: Waste Disposal and Decontamination

All materials contaminated with this compound must be treated as hazardous waste.

-

Chemical Waste: Collect all waste, including absorbed spill material and reaction residues, in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Glassware Decontamination: Quench any residual reagent by slowly adding the glassware to a stirred solution of sodium carbonate or another suitable weak base. Once the reaction is complete, triple rinse the glassware with an appropriate solvent (e.g., ethanol or acetone), collecting all rinses as hazardous waste. Only then should the glassware be cleaned with soap and water.

This technical guide provides a framework for the safe use of this compound. Adherence to these protocols is not merely a matter of compliance but a fundamental requirement for protecting yourself, your colleagues, and your research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 261951-71-7 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.es [fishersci.es]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-Fluoro-2-methylbenzyl bromide and Its Synonymous Nomenclature

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylbenzyl bromide, a key building block in modern organic synthesis. The document delves into its synonymous nomenclature, chemical identity, physicochemical properties, and primary applications, particularly within the realms of pharmaceutical and agrochemical research. Detailed protocols for its use, grounded in established synthetic methodologies, are presented alongside critical safety and handling information. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties. This compound has emerged as a valuable reagent in this context, offering a reactive handle for the introduction of the 5-fluoro-2-methylbenzyl moiety into a wide range of molecular scaffolds. Its utility is underscored by the presence of both a fluorine atom, which can influence properties like metabolic stability and binding affinity, and a bromomethyl group, which is a potent electrophile for nucleophilic substitution reactions.[1] This guide will explore the multifaceted nature of this compound, starting with its fundamental chemical identity.

Nomenclature and Chemical Identity

A clear understanding of a chemical's nomenclature is paramount for accurate communication and sourcing in a research environment. This compound is known by several synonymous names, which can often be a source of confusion. This section aims to clarify its identity through a systematic presentation of its various names and identifiers.

Synonyms and Systematic Names

The most commonly encountered synonyms for this compound are derived from alternative numbering of the benzene ring or by naming it as a substituted toluene or xylene. The IUPAC name for this compound is 2-(bromomethyl)-4-fluoro-1-methylbenzene.[2]

Common Synonyms:

-

2-(Bromomethyl)-4-fluoro-1-methylbenzene[2]

-

alpha-Bromo-4-fluoro-o-xylene[3]

-

2-bromomethyl-4-fluorotoluene[2]

-

Benzene, 2-(bromomethyl)-4-fluoro-1-methyl-[2]

It is crucial for researchers to recognize these synonyms when searching chemical databases and literature to ensure a comprehensive retrieval of information.

Chemical Identifiers

To unambiguously identify this compound, a set of unique identifiers is used in chemical databases and regulatory frameworks. These are essential for accurate record-keeping and procurement.

| Identifier | Value | Source |

| CAS Number | 261951-71-7 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrF | [1][2][3][4] |

| Molecular Weight | 203.05 g/mol | [1][4] |

| PubChem CID | 2774605 | [1][2] |

| MDL Number | MFCD01631528 | [1][2][4] |

| InChI Key | DRIYGEORZARQGO-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=C(C=C1)F)CBr | [2] |

These identifiers provide a standardized way to reference the compound across different platforms and ensure the correct substance is being handled.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. A thorough understanding of these properties is a prerequisite for its safe and effective use in the laboratory.

| Property | Value | Source |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 86 °C at 3 mmHg | [1][2][4] |

| Density | 1.47 g/mL | [1] |

| Refractive Index | n20D 1.55 | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Store at room temperature | [1][4] |

The compound's liquid state at room temperature and relatively high boiling point under vacuum make it amenable to standard laboratory purification techniques such as distillation.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as an alkylating agent in organic synthesis. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic bromide, making it a versatile building block for a variety of applications.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a crucial intermediate for the synthesis of fluorinated molecules, which can lead to enhanced drug efficacy and selectivity.[1] The introduction of the 5-fluoro-2-methylbenzyl group can improve a drug candidate's metabolic stability by blocking potential sites of oxidation.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is utilized in the synthesis of advanced agrochemicals.[1] The resulting fluorinated pesticides and herbicides can exhibit improved potency and a more targeted spectrum of activity, potentially reducing their environmental impact.[1]

Materials Science

The compound also finds applications in materials science for the development of specialized polymers and coatings with enhanced chemical resistance and durability.[1] The presence of fluorine can impart desirable properties such as hydrophobicity and thermal stability to the final materials.

Experimental Protocols and Methodologies

The following section provides a generalized, yet detailed, protocol for a typical nucleophilic substitution reaction using this compound. This protocol is intended as a starting point and may require optimization based on the specific substrate and desired product.

General Procedure for N-Alkylation

This protocol describes the N-alkylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent, silica gel for chromatography)

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq.), the inorganic base (1.5-2.0 eq.), and the anhydrous solvent.

-

Stir the mixture at room temperature for 10-15 minutes to ensure a homogenous suspension.

-

Slowly add a solution of this compound (1.0-1.2 eq.) in the anhydrous solvent to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be heated to facilitate completion if necessary.

-